N-acetyl-N-methyl-D-Alanine is a derivative of the amino acid alanine, classified within the broader category of N-acyl-alpha amino acids. These compounds are characterized by the presence of an acyl group attached to the nitrogen atom of the amino group. N-acetyl-N-methyl-D-Alanine is specifically noted for its potential biological roles and applications in scientific research, particularly in studies involving D-aminoacylases and related enzymatic processes.
N-acetyl-N-methyl-D-Alanine can be derived from various biological and synthetic pathways. In biological systems, it may arise from the acetylation of D-alanine, which is a non-proteinogenic amino acid found in certain bacterial cell walls. The compound is also synthesized through chemical methods involving specific protective groups and methylation techniques.
The synthesis of N-acetyl-N-methyl-D-Alanine can be achieved through several methods, primarily involving the following steps:
These methods allow for high yields and purity while minimizing side reactions, making them suitable for laboratory synthesis .
N-acetyl-N-methyl-D-Alanine has a molecular formula of with a molecular weight of approximately 144.17 g/mol. The compound features an acetamido group at one end and a methyl group on the nitrogen atom, contributing to its unique properties.
The structure can be visualized in both 2D and 3D formats using molecular modeling software or databases
N-acetyl-N-methyl-D-Alanine participates in various chemical reactions typical for amino acids, including:
These reactions are crucial for understanding its role in biochemical pathways and potential applications in peptide synthesis .
The mechanism of action for N-acetyl-N-methyl-D-Alanine primarily involves its interaction with enzymes that recognize D-amino acids. It may serve as a substrate for D-aminoacylases, which catalyze the hydrolysis of D-aminoacylated compounds. This interaction can influence various metabolic pathways and has implications in antibiotic resistance mechanisms observed in certain bacteria .
These properties are essential for predicting its behavior in biological systems and during chemical reactions .
N-acetyl-N-methyl-D-Alanine has several scientific applications:
The stereoselective synthesis of N-acetyl-N-methyl-D-alanine hinges on enzymatic reductive methylamination, wherein pyruvate serves as the α-keto acid precursor. NADH-dependent imine reductases (IREDs), particularly engineered variants of Pseudomonas putida DpkA, catalyze the reductive condensation of pyruvate with monomethylamine (MMA) to yield N-methyl-D-alanine (N-Me-D-Ala) with high enantioselectivity (ee >99%) [3] [8]. This reaction parallels natural methylamine assimilation pathways in methylotrophic bacteria but is repurposed for non-natural amino acid synthesis. The DpkA enzyme’s native activity involves piperideine-2-carboxylate reduction in lysine catabolism; however, mutagenesis studies (e.g., P262A/M141L substitutions) have broadened its substrate scope to accept aromatic and aliphatic α-keto acids while maintaining strict stereocontrol [3]. Kinetic parameters reveal a kcat/Km of 1.4 × 104 M−1s−1 for pyruvate, enabling efficient carbon flux toward N-methylated products [8].
Table 1: Kinetic Parameters of DpkA Variants for Pyruvate Reductive Methylamination
Enzyme Variant | kcat (s−1) | Km (mM) | kcat/Km (M−1s−1) |
---|---|---|---|
Wild-Type DpkA | 0.8 ± 0.1 | 1.2 ± 0.3 | 6.7 × 10³ |
DpkA P262A/M141L | 3.5 ± 0.4 | 0.25 ± 0.05 | 1.4 × 10⁴ |
Recombinant Corynebacterium glutamicum strains serve as efficient whole-cell factories for N-Me-D-Ala synthesis via heterologous expression of optimized dpkA genes. The host’s endogenous pyruvate overproduction phenotype (up to 17.6 g/L) is leveraged by deleting genes encoding pyruvate-consuming enzymes (aceE, pqo, ldhA, alaT, avtA) to accumulate the keto acid precursor [8]. Plasmid-based expression of dpkAP262A/M141L under the tac promoter yields specific activities of 24 mU/mg protein in crude extracts. Host engineering extends to carbon source flexibility: xylose isomerase (xylA) and kinase (xylB) genes enable N-Me-D-Ala production from lignocellulosic xylose at titers of 0.6 g/L [3]. Crucially, C. glutamicum lacks native MMA or N-methylamino acid metabolism, preventing substrate/product degradation and simplifying downstream purification [8].
Co-immobilization of dehydrogenases enhances the efficiency of multi-enzyme cascades for N-methyl-D-alanine synthesis. Mutant meso-diaminopimelate dehydrogenase (DAPDH) and formate dehydrogenase (FDH) from Candida boidinii are covalently co-immobilized on amino-functionalized macroporous resins using glutaraldehyde cross-linking [1]. This strategy minimizes diffusion limitations of intermediates (e.g., NADH) and increases local enzyme concentrations. The co-immobilized system exhibits a 2.3-fold higher operational stability than free enzymes, achieving a 98% conversion of sodium pyruvate to D-alanine (a precursor for N-methylation) over 10 reaction cycles. Key parameters optimized include:
Chemical N-functionalization employs Schotten-Baumann conditions for acyl chloride-mediated acylation. D-Alanine is first N-methylated using methyl iodide in alkaline methanol to yield N-methyl-D-alanine, followed by acetylation with acetyl chloride. Alternatively, direct N-acetylation is achieved via mixed anhydride methods: D-alanine reacts with acetic anhydride in trifluoroacetic acid, generating N-acetyl-D-alanine in 85% yield [5] [10]. Selective N-methylation of this intermediate uses dimethyl sulfate in NaOH/dioxane, though over-methylation to tertiary amines remains a challenge (<5% yield loss). Critical control parameters include:
Kinetic resolution of racemic N-acetyl-DL-alanine methyl ester (N-Ac-DL-Ala-OMe) en route to D-enantiomers relies on esterase-mediated hydrolysis. Bacillus amyloliquefaciens WZZ002 esterase selectively cleaves the L-isomer’s ester bond at pH 8.0 and 35°C, leaving N-Ac-D-Ala-OMe intact with >99% enantiomeric excess (e.e.) [6]. Racemization is suppressed by:
Table 2: Comparison of Biocatalytic vs. Chemical Synthesis Approaches
Parameter | Biocatalytic Route | Chemical Route |
---|---|---|
Key Step | DpkA-mediated methylamination | Schotten-Baumann acylation |
Stereoselectivity | >99% ee | 85–92% ee (requires resolution) |
Titer/Yield | 31.7 g/L (fed-batch) [8] | 75–80% overall yield |
By-products | None detected | Di-methylated impurities (3–5%) |
Scale-up Feasibility | High (continuous immobilized reactors) | Moderate (solvent-intensive) |
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